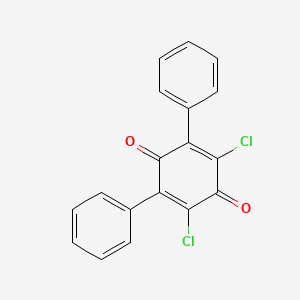
3,5-Dichlor-2,6-diphenyl-1,4-benzoquinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Dichlor-2,6-diphenyl-1,4-benzoquinone is a chemical compound known for its unique structural properties and reactivity It belongs to the class of benzoquinones, which are characterized by a quinone core with various substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dichlor-2,6-diphenyl-1,4-benzoquinone typically involves the chlorination of 2,6-diphenyl-1,4-benzoquinone. The reaction is carried out under controlled conditions to ensure selective chlorination at the 3 and 5 positions. Common reagents used in this process include chlorine gas or other chlorinating agents in the presence of a suitable solvent such as dichloromethane .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade chlorinating agents and solvents, with stringent control over reaction parameters to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
3,5-Dichlor-2,6-diphenyl-1,4-benzoquinone undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form higher oxidation state compounds.
Reduction: It can be reduced to form hydroquinone derivatives.
Substitution: The chlorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Higher oxidation state benzoquinones.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted benzoquinones depending on the nucleophile used.
Scientific Research Applications
3,5-Dichlor-2,6-diphenyl-1,4-benzoquinone has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of advanced materials and as a component in certain industrial processes.
Mechanism of Action
The mechanism of action of 3,5-Dichlor-2,6-diphenyl-1,4-benzoquinone involves its ability to undergo redox reactions. It can accept and donate electrons, making it a versatile reagent in various chemical processes. The molecular targets and pathways involved include interactions with nucleophiles and electrophiles, leading to the formation of various products .
Comparison with Similar Compounds
Similar Compounds
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone: Known for its high reduction potential and use as an oxidizing agent.
2,6-Dichloro-1,4-benzoquinone: Another chlorinated benzoquinone with similar reactivity but different substitution pattern.
Uniqueness
3,5-Dichlor-2,6-diphenyl-1,4-benzoquinone is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to other benzoquinones. Its diphenyl groups provide additional steric and electronic effects, influencing its behavior in chemical reactions .
Properties
CAS No. |
75552-47-5 |
|---|---|
Molecular Formula |
C18H10Cl2O2 |
Molecular Weight |
329.2 g/mol |
IUPAC Name |
2,6-dichloro-3,5-diphenylcyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C18H10Cl2O2/c19-15-13(11-7-3-1-4-8-11)17(21)14(16(20)18(15)22)12-9-5-2-6-10-12/h1-10H |
InChI Key |
YTGXIQIOBMMVSG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=O)C(=C(C2=O)C3=CC=CC=C3)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


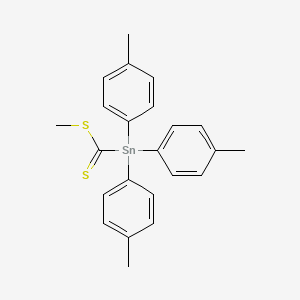

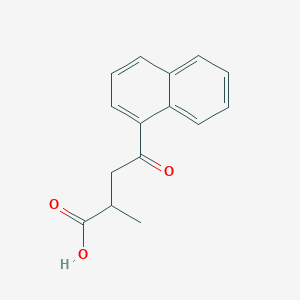


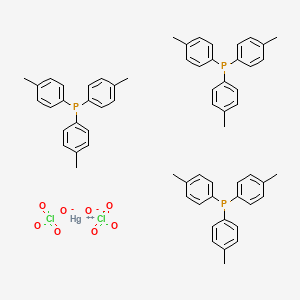
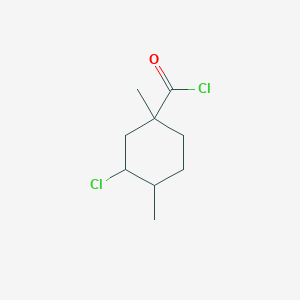
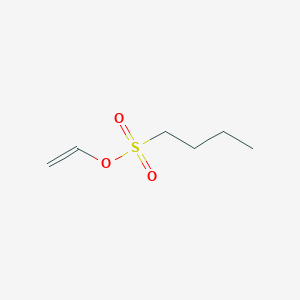
![3-[Diethoxy(diphenyl)-lambda~5~-phosphanyl]propanenitrile](/img/structure/B14439897.png)


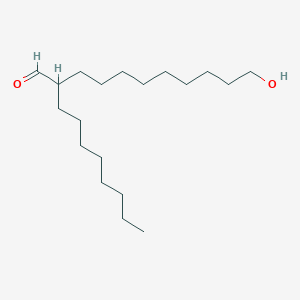

![N-[(3'-Methyl[1,1'-biphenyl]-2-yl)carbamothioyl]benzamide](/img/structure/B14439928.png)
